molecular formula C11H15N5O6 B8013863 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one

Cat. No.: B8013863
M. Wt: 313.27 g/mol
InChI Key: MWVSREMEETTXDC-UHFFFAOYSA-N
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Description

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one: It is a primary amine with a branched alkyl chain, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production often utilizes the alkylation method due to its scalability and cost-effectiveness. The reaction typically occurs in a continuous flow reactor to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The primary mechanism of action for 2-Ethylbutan-1-amine involves its role as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its applications in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 2-Ethylbutan-1-amine’s branched structure provides unique steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such steric effects are desirable .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSREMEETTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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